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Compound of Interest

Compound Name: 5-Ethyl-isoxazol-3-OL

Cat. No.: B183162 Get Quote

Disclaimer: Direct experimental spectroscopic data for 5-Ethyl-isoxazol-3-ol is not readily

available in public databases. This guide will therefore utilize data for the closely related

analogue, 3-Hydroxy-5-methylisoxazole, to provide an illustrative technical overview for

researchers, scientists, and drug development professionals. The principles and methodologies

described are broadly applicable to the spectroscopic analysis of 3-hydroxy-5-alkylisoxazoles.

Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, valued

for their diverse pharmacological activities. A thorough understanding of their molecular

structure is paramount for elucidating structure-activity relationships and ensuring the quality of

synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for

this purpose. This technical guide provides an in-depth look at the expected spectroscopic data

for 3-hydroxy-5-alkylisoxazoles, using 3-Hydroxy-5-methylisoxazole as a prime example, and

outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxy-5-

methylisoxazole. This data is compiled from typical values for isoxazole derivatives and related

compounds.
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Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for 3-Hydroxy-5-methylisoxazole

¹H NMR (Proton) ¹³C NMR (Carbon)

Chemical Shift (δ,

ppm)
Assignment

Chemical Shift (δ,

ppm)
Assignment

~9.5 - 11.0 (broad s,

1H)
-OH (hydroxyl proton) ~170 - 175

C3 (carbon bearing -

OH)

~5.8 - 6.2 (s, 1H)
H4 (isoxazole ring

proton)
~160 - 165

C5 (carbon bearing

alkyl group)

~2.2 - 2.5 (s, 3H) -CH₃ (methyl protons) ~95 - 105
C4 (isoxazole ring

carbon)

~10 - 15 -CH₃ (methyl carbon)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on

the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass
Spectrometry (MS) Data for 3-Hydroxy-5-
methylisoxazole
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IR Spectroscopy

Mass Spectrometry

(Electron Ionization -

EI)

Wavenumber (cm⁻¹) Assignment
m/z (mass-to-charge

ratio)
Assignment

3400 - 3200 (broad)
O-H stretch (hydroxyl

group)
99 [M]⁺ (Molecular ion)

3100 - 3000
C-H stretch

(aromatic/vinyl)
84 [M - CH₃]⁺

2950 - 2850 C-H stretch (aliphatic) 71 [M - CO]⁺ or [M - N₂]⁺

~1650
C=N stretch

(isoxazole ring)
56

[M - CH₃ - CO]⁺ or [M

- CH₃ - N₂]⁺

~1580
C=C stretch

(isoxazole ring)
43 [CH₃CO]⁺

~1450 C-H bend (methyl)

~1200 C-O stretch (hydroxyl)

~1100
N-O stretch (isoxazole

ring)

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to

thousands) and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data

(Free Induction Decay).

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g.,

DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:
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Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the different functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.

For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

for GC-MS or ESI.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel isoxazole derivative.
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Workflow for Spectroscopic Characterization of Isoxazole Derivatives
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of

isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Hydroxy-5-
alkylisoxazoles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183162#spectroscopic-data-nmr-ir-ms-of-5-ethyl-
isoxazol-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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